molecular formula C16H16FN3O3 B6541979 6-(4-fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one CAS No. 1058500-66-5

6-(4-fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B6541979
CAS No.: 1058500-66-5
M. Wt: 317.31 g/mol
InChI Key: ZKAJARIJSLBZJE-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of pyrimidinones This compound features a fluorophenyl group attached to the pyrimidinone core, which is further substituted with a morpholin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting with the formation of the pyrimidinone core. One common approach is to react a suitable pyrimidinone derivative with 4-fluorophenylboronic acid under palladium-catalyzed cross-coupling conditions. Subsequent functionalization introduces the morpholin-4-yl group through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the fluorophenyl group to its corresponding carboxylic acid derivative.

  • Reduction: : Reduction of the pyrimidinone core to form a dihydropyrimidinone.

  • Substitution: : Replacement of the morpholin-4-yl group with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine (Et₃N).

Major Products Formed

  • Oxidation: : 6-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one carboxylic acid.

  • Reduction: : this compound dihydropyrimidinone.

  • Substitution: : Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorophenyl group can enhance the lipophilicity and metabolic stability of pharmaceuticals.

Biology

In biological research, this compound has been studied for its potential antiproliferative properties. It can inhibit the growth of cancer cells and is being explored as a candidate for anticancer drugs.

Medicine

The compound's ability to interact with various biological targets makes it a candidate for drug development. It has shown promise in preclinical studies for treating conditions such as inflammation and pain.

Industry

In the chemical industry, this compound is used in the synthesis of agrochemicals and dyes. Its unique structure allows for the creation of novel compounds with specific properties.

Mechanism of Action

The mechanism by which 6-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one exerts its effects involves binding to specific molecular targets. It may interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives: : These compounds share the fluorophenyl group and have shown antiproliferative activity.

  • 4,4'-Difluorobenzophenone: : This compound contains a similar fluorophenyl group but lacks the pyrimidinone core.

Uniqueness

6-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one is unique due to its combination of the fluorophenyl group and the morpholin-4-yl group, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-(4-fluorophenyl)-3-(2-morpholin-4-yl-2-oxoethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3/c17-13-3-1-12(2-4-13)14-9-15(21)20(11-18-14)10-16(22)19-5-7-23-8-6-19/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAJARIJSLBZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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